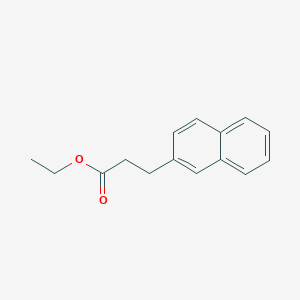

Ethyl 3-(naphthalen-2-yl)propanoate

Description

Properties

IUPAC Name |

ethyl 3-naphthalen-2-ylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O2/c1-2-17-15(16)10-8-12-7-9-13-5-3-4-6-14(13)11-12/h3-7,9,11H,2,8,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXSIHFSJIKHCNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1=CC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60554433 | |

| Record name | Ethyl 3-(naphthalen-2-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60554433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112598-96-6 | |

| Record name | Ethyl 3-(naphthalen-2-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60554433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemo Enzymatic Approaches to Ethyl 3 Naphthalen 2 Yl Propanoate and Its Precursors

Established Synthetic Routes to the Core Structure

The fundamental approaches to synthesizing ethyl 3-(naphthalen-2-yl)propanoate involve the formation of the ester group and the integration of the naphthalene (B1677914) moiety.

Condensation Reactions and Esterification Strategies

A primary and straightforward method for the synthesis of this compound is the Fischer-Speier esterification of its corresponding carboxylic acid precursor, 3-(naphthalen-2-yl)propanoic acid. This acid-catalyzed condensation reaction is a well-established and widely used method for producing esters.

The reaction involves heating a mixture of the carboxylic acid and an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). acs.orgnih.gov The use of excess ethanol helps to drive the equilibrium towards the formation of the ester. The general mechanism, which is reversible, begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst. This activation enhances the electrophilicity of the carbonyl carbon, which is then attacked by the nucleophilic oxygen of the ethanol molecule. A series of proton transfers and the subsequent elimination of a water molecule lead to the formation of the ethyl ester. acs.org

The precursor, 3-(naphthalen-2-yl)propanoic acid, is commercially available, making this synthetic route particularly accessible. orientjchem.org Alternatively, it can be synthesized through methods such as the hydrogenation of 3-(naphthalen-2-yl)acrylic acid, which can be prepared via a Knoevenagel or Perkin condensation of 2-naphthaldehyde (B31174) with malonic acid or acetic anhydride, respectively.

Table 1: Key Features of Fischer-Speier Esterification

| Feature | Description |

| Reactants | 3-(naphthalen-2-yl)propanoic acid, Ethanol |

| Catalyst | Strong acids (e.g., H₂SO₄, p-TsOH) |

| Reaction Type | Acid-catalyzed nucleophilic acyl substitution |

| Key Conditions | Excess alcohol, often with removal of water |

Alkylation and Arylation Techniques for Naphthalene Integration

More advanced methods focus on forming the carbon-carbon bonds to attach the propanoate side chain to the naphthalene ring system. These often involve transition-metal catalysis.

Palladium-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of arenes. While a direct C-H activation of naphthalene with a propanoate synthon to yield the target molecule is not extensively documented, related methodologies on naphthalene substrates highlight the potential of this approach. For instance, the palladium-catalyzed C8-arylation of 1-amidonaphthalenes using diaryliodonium salts demonstrates the feasibility of regioselective C-H functionalization on the naphthalene core. nih.gov In these reactions, a directing group, such as an amide, guides the palladium catalyst to a specific C-H bond, enabling its cleavage and subsequent coupling with a suitable partner. nih.govanr.fr

A highly relevant palladium-catalyzed method is the Heck reaction, which can be used to synthesize unsaturated precursors to this compound. A recent green protocol describes the Heck reaction between 2-bromonaphthalene (B93597) and ethyl crotonate to yield ethyl (E)-3-(naphthalen-2-yl)but-2-enoate. This reaction provides a trisubstituted alkene that, upon catalytic hydrogenation of the carbon-carbon double bond, would yield the saturated propanoate structure of the target compound. acs.org The hydrogenation of similar α,β-unsaturated esters is a well-established transformation, often carried out using catalysts like palladium on carbon (Pd/C) under a hydrogen atmosphere. mdpi.comrsc.org

Nickel-catalyzed cross-coupling reactions offer a more cost-effective alternative to palladium. The combination of a nickel(II) salt, such as nickel(II) chloride, and tetrahydroxydiboron (B82485) [B₂(OH)₄] has been explored for various transformations. While not directly applied to the synthesis of this compound, this reagent system is effective in the borylation of aryl halides. nih.govorganic-chemistry.orgresearchgate.net In this process, an aryl halide is coupled with tetrahydroxydiboron to form an arylboronic acid. organic-chemistry.org This boronic acid could then, in principle, be used in a subsequent Suzuki-Miyaura cross-coupling reaction with a suitable three-carbon electrophile to construct the desired propanoate side chain. This two-step approach represents a potential, albeit less direct, nickel-catalyzed route to the target structure's precursors.

Ruthenium catalysts have also been employed for the C-H functionalization of naphthalene derivatives. A notable example is the Ru(II)-catalyzed C8-alkylation of naphthylphosphines with acrylates. researchgate.net In this reaction, a diphenylphosphinyl group at the C1 position of naphthalene directs the ruthenium catalyst to the C8 position, facilitating its alkylation with an acrylate (B77674) such as ethyl acrylate. This methodology results in a product with a structure analogous to the target compound, specifically ethyl 3-(8-(diphenylphosphaneyl)naphthalen-1-yl)propanoate. researchgate.net Although the substitution pattern is different from the desired 2-substituted naphthalene, this reaction showcases the potential of ruthenium catalysis for the C-H alkylation of naphthalenes with propanoate precursors.

Stereoselective and Asymmetric Synthesis of Chiral Analogs

The synthesis of chiral analogs of this compound is of significant interest, particularly for applications in medicinal chemistry. The creation of a stereocenter, typically at the α- or β-position of the propanoate chain, can be achieved through various asymmetric methodologies.

A prominent strategy for accessing chiral 3-arylated propanoates is the asymmetric hydrogenation of α,β-unsaturated precursors. For example, the asymmetric hydrogenation of β-aryl alkylidene malonate esters using chiral iridium catalysts has been shown to produce chiral malonate esters with high enantioselectivity (up to 99% ee). acs.orgresearchgate.net These products can then be decarboxylated to yield the corresponding chiral propanoic acid esters. Similarly, ruthenium catalysts bearing chiral ligands like SunPhos have been successfully used for the direct asymmetric hydrogenation of (E)-2-oxo-4-arylbut-3-enoic acids to furnish chiral 2-hydroxy-4-arylbutanoic acids with good to excellent enantioselectivity. nih.gov Adapting these methods to a precursor like ethyl (E)-3-(naphthalen-2-yl)acrylate could provide a direct route to chiral this compound.

Another approach involves the synthesis of chiral propanoic acid derivatives bearing other aromatic systems, which can serve as a model for the synthesis of naphthalenyl analogs. For instance, chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives have been synthesized, demonstrating that complex chiral structures containing a propanoic acid moiety and an aromatic ring can be constructed. researchgate.net

The existence of chiral compounds such as ethyl (2S)-3-[7-(diaminomethyl)naphthalen-2-yl]-2-[4-(pyrrolidin-3-yloxy)phenyl]propanoate further underscores the importance and feasibility of developing synthetic routes to enantiomerically pure derivatives of the target molecule. organic-chemistry.org

Table 2: Summary of Synthetic Approaches

| Section | Method | Key Features | Relevance to Target Compound |

| 2.1.1 | Fischer-Speier Esterification | Acid-catalyzed reaction of a carboxylic acid and an alcohol. | Direct synthesis from 3-(naphthalen-2-yl)propanoic acid. |

| 2.1.2.1 | Palladium-Catalyzed Heck Reaction | C-C bond formation between an aryl halide and an alkene. | Synthesis of an unsaturated precursor, ethyl (E)-3-(naphthalen-2-yl)but-2-enoate. |

| 2.1.2.2 | Nickel-Catalyzed Borylation | Formation of an arylboronic acid from an aryl halide. | Potential two-step route to precursors via Suzuki-Miyaura coupling. |

| 2.1.2.3 | Ruthenium(II)-Catalyzed C-Alkylation | Directed C-H alkylation of naphthylphosphines. | Demonstrates C-H functionalization of naphthalene with acrylates. |

| 2.2 | Asymmetric Hydrogenation | Use of chiral catalysts (Ir, Ru) to hydrogenate a C=C bond stereoselectively. | A promising route to chiral analogs from unsaturated precursors. |

Asymmetric Transfer Hydrogenation Techniques

Asymmetric transfer hydrogenation (ATH) is a powerful and widely used method for the enantioselective reduction of prochiral ketones and imines to their corresponding chiral alcohols and amines. This technique is particularly relevant for the synthesis of chiral β-hydroxy esters from their β-keto ester precursors. In the context of this compound, ATH would be applied to its precursor, ethyl 3-(naphthalen-2-yl)-3-oxopropanoate, to generate the chiral alcohol.

The most common and effective catalysts for ATH are based on ruthenium(II) complexes, often featuring a chiral diamine ligand and an arene ligand. For instance, complexes like [Ru(η⁶-arene)((S,S)-R₂NSO₂DPEN)] (where DPEN is 1,2-diphenylethylenediamine) have demonstrated high efficiency and enantioselectivity in the reduction of various ketones. nih.gov The process typically uses a simple and readily available hydride source, such as a mixture of formic acid and triethylamine (B128534) (HCOOH-Et₃N). nih.gov

The general mechanism involves the formation of a ruthenium-hydride species, which then transfers the hydride to the carbonyl carbon of the substrate within the chiral environment of the catalyst, leading to the formation of one enantiomer of the alcohol in excess. The optimization of catalyst structure, arene ligand, and reaction conditions is crucial for achieving high enantiomeric excess (ee), which is often desired to be above 90%. scholaris.ca The versatility of ATH allows for its application in the synthesis of key chiral intermediates for pharmaceuticals. scholaris.ca Research has also explored using these catalytic systems within biological environments, for example, to achieve the reduction of pyruvate (B1213749) in cancer cells using a formate (B1220265) precursor, highlighting the robustness of this chemical transformation. nih.gov

Table 1: Asymmetric Transfer Hydrogenation (ATH) Catalyst Systems

| Catalyst Type | Hydride Source | Substrate Type | Typical Efficiency |

|---|---|---|---|

| [Ru(η⁶-arene)((S,S)-TsDPEN)] | HCOOH/Et₃N | Ketones | High ee, Excellent Yields nih.gov |

| Modified Noyori Ru(cymene)(arylamidoamido) | HCOOH/Et₃N | Cyclic Imines | 94% ee scholaris.ca |

| Os(II) arene sulfonyl diamine | Sodium Formate | Pyruvate (in cell) | Highly Enantioselective nih.gov |

Biocatalytic Transformations and Enzyme-Mediated Reductions (e.g., using ketoreductases for 3-oxoacyl structures)

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. tudelft.nl For the production of chiral β-hydroxy esters, ketoreductases (KREDs) are particularly effective. These enzymes, belonging to the oxidoreductase class, catalyze the stereoselective reduction of ketones to alcohols. nih.gov The synthesis of enantiopure this compound's hydroxy precursor relies on the reduction of the 3-oxoacyl structure of ethyl 3-(naphthalen-2-yl)-3-oxopropanoate.

KREDs exhibit remarkable substrate specificity and enantioselectivity, often yielding products with over 99% ee. researchgate.netjmb.or.kr For example, the ketoreductase ChKRED12, mined from Chryseobacterium sp. CA49, has been successfully used for the stereoselective bioreduction of ethyl 3-oxo-3-(2-thienyl) propanoate, a compound with a similar 3-oxoacyl structure. researchgate.netjmb.or.kr This enzyme, which is dependent on the cofactor NADPH, can completely convert high concentrations of substrate (e.g., 100 g/L) into the corresponding (S)-alcohol with excellent enantiomeric excess. researchgate.net The cofactor is typically regenerated in situ using a glucose/glucose dehydrogenase system to make the process economically viable. researchgate.net

The broad applicability of KREDs has been demonstrated on various β-keto esters. The enzyme system from Klebsiella pneumoniae has been shown to efficiently convert racemic α-substituted-β-ketoesters into the corresponding β-hydroxy esters with excellent yields and stereoselectivities via a dynamic kinetic reductive resolution (DKRR) pathway. rsc.org This process is effective for substrates containing various aryl rings, including substituted naphthyl rings. rsc.org The ability to use whole-cell biocatalysts further enhances the practicality of this method for industrial applications. jmb.or.kr

Table 2: Performance of Ketoreductase ChKRED12 on 3-Oxoacyl Substrates

| Substrate | Enzyme | Product Configuration | Enantiomeric Excess (ee) | Conversion Time (at 100 g/L) |

|---|---|---|---|---|

| Ethyl 3-oxo-3-(2-thienyl) propanoate (KEES) | ChKRED12 | (S)-HEES | >99% | 12 h researchgate.netjmb.or.kr |

| Ethyl benzoylacetate | ChKRED12 | (S)-ethyl 3-hydroxy-3-phenylpropanoate | >99% | N/A |

| Ethyl 2-methyl-3-oxobutanoate | ChKRED12 | (2R,3S)-ethyl 3-hydroxy-2-methylbutanoate | >99% | N/A |

| Ethyl 2-methoxy-3-oxo-3-phenylpropanoate | ChKRED12 M191S variant | (2S,3S)-diol | >99% | N/A nih.gov |

Novel Synthetic Strategies and Methodological Innovations

Ring Expansion Reactions (e.g., ethoxycarbonylketene-induced electrophilic ring expansion of aziridines)

Recent advances in synthetic methodology have introduced novel ways to construct complex molecular architectures. One such strategy is the ethoxycarbonylketene-induced electrophilic ring expansion of aziridines to produce oxazoline (B21484) derivatives. nih.govbeilstein-journals.org This method, which operates without the need for catalysts or activators, involves the generation of a ketene (B1206846) from an alkyl 2-diazo-3-oxoalkanoate, which then reacts with an aziridine. nih.govd-nb.info

In this reaction, 2-arylaziridines, including 2-(naphthalen-2-yl)aziridine, can serve as starting materials. d-nb.info The reaction of 2-(naphthalen-2-yl)aziridine with a diazo ester under microwave heating leads to the formation of the corresponding ethyl 2-(oxazolin-2-yl)alkanoate derivative containing the naphthalene moiety. d-nb.info While this reaction does not directly yield this compound, it represents a sophisticated strategy for incorporating the naphthalen-2-yl group into a heterocyclic system. The resulting oxazolines are valuable intermediates in organic synthesis, as the oxazoline ring is a feature in some natural products and serves as a coordinating group in asymmetric catalysis. beilstein-journals.org The reaction proceeds in good to excellent yields (60-94%) for a variety of substituted aziridines and diazo compounds. d-nb.info

Table 3: Yields of Oxazolines from Ring Expansion of Arylaziridines

| Aziridine Reactant | Diazo Ester Reactant | Product | Yield |

|---|---|---|---|

| 2-(4-chlorophenyl)aziridine | Ethyl 2-diazo-3-oxobutanoate | 3af | 91% d-nb.info |

| 2-(naphthalen-2-yl)aziridine | Ethyl 2-diazo-3-oxobutanoate | 3ah | 75% d-nb.info |

| 2-(naphthalen-1-yl)aziridine | Ethyl 2-diazo-3-oxobutanoate | 3ai | 82% d-nb.info |

| 2-(naphthalen-1-yl)aziridine | Ethyl 2-diazo-3-oxohept-6-enoate | 3gi | 94% d-nb.info |

Synthesis via Complex Building Blocks (e.g., for quinoxaline (B1680401) or quinolone derivatives)

The naphthalene framework, which is the core of this compound, is a critical building block for the synthesis of more complex heterocyclic systems, such as quinoxalines. ipp.pt Quinoxaline derivatives are known for their wide range of pharmacological activities, including anticancer and antiviral properties. nih.govresearchgate.net

The most common method for synthesizing the quinoxaline core involves the condensation of an o-diamine with a 1,2-dicarbonyl compound. ipp.pt For naphthalene-based quinoxalines, 2,3-diaminonaphthalene (B165487) is a key starting material. orientjchem.org This precursor can be condensed with various diketones, such as benzil, to yield complex dibenzo[a,c]phenazine (B1222753) structures. orientjchem.org These synthetic routes highlight the importance of functionalized naphthalene derivatives as precursors for high-value, biologically active molecules. mdpi.com While this compound itself may not be a direct reactant in these specific condensations, its synthesis shares common structural motifs with the building blocks essential for creating these complex heterocyclic drugs. The development of synthetic routes to functionalized naphthalenes is therefore intrinsically linked to the advancement of medicinal chemistry targeting diseases where quinoxaline-based drugs have shown promise. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of this compound

The structural and electronic properties of this compound have been meticulously investigated through a suite of advanced spectroscopic techniques. This article delves into the detailed analysis of its nuclear magnetic resonance, vibrational, and mass spectrometric data to provide a comprehensive understanding of its molecular framework.

Significance in Organic Synthesis and Advanced Materials

Role as a Building Block in Organic Synthesis

The chemical reactivity of Ethyl 3-(naphthalen-2-yl)propanoate makes it a valuable intermediate for the synthesis of more complex organic molecules. The ester group can be easily transformed into other functionalities. For instance, hydrolysis under basic or acidic conditions yields 3-(naphthalen-2-yl)propanoic acid, a precursor for the synthesis of amides, acid chlorides, and other carboxylic acid derivatives. Reduction of the ester, for example with lithium aluminum hydride, would afford 3-(naphthalen-2-yl)propan-1-ol, opening up another avenue for chemical modification. The naphthalene (B1677914) ring itself is amenable to electrophilic substitution reactions, allowing for the introduction of substituents such as nitro, halogen, or acyl groups, further expanding the synthetic utility of this compound.

Precursor for Advanced Materials

The incorporation of the naphthalene moiety into polymers can lead to materials with enhanced thermal stability, mechanical strength, and interesting optical and electronic properties. This compound can potentially be used as a monomer in polymerization reactions. For example, after conversion to its corresponding diol or dicarboxylic acid, it could be used in condensation polymerizations to produce polyesters or polyamides. The rigid naphthalene unit in the polymer backbone would be expected to increase the glass transition temperature and improve the dimensional stability of the resulting material. Furthermore, the photoluminescent properties of the naphthalene ring could be harnessed in the development of organic light-emitting diodes (OLEDs) or other optoelectronic devices. While specific research on the polymerization of this compound is not yet widely reported, the principles of polymer chemistry suggest its potential in creating novel functional polymers. patsnap.com

Theoretical and Computational Investigations of Ethyl 3 Naphthalen 2 Yl Propanoate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools for predicting the molecular structure, stability, and reactivity of chemical compounds. For a molecule like Ethyl 3-(naphthalen-2-yl)propanoate, these methods provide insights into its behavior at the atomic and electronic levels.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a powerful and widely used computational method for determining the electronic structure of molecules. nrel.gov It is particularly effective for calculating the ground-state properties of organic molecules. By solving the Kohn-Sham equations, DFT can accurately predict optimized molecular geometry, vibrational frequencies, and thermochemical properties. researchgate.net

Hypothetical Optimized Geometry Parameters for this compound (DFT/B3LYP/6-311++G(d,p))

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C=O | ~1.21 Å |

| C-O (ester) | ~1.34 Å | |

| O-C (ethyl) | ~1.45 Å | |

| C-C (naphthalene) | ~1.37 - 1.42 Å | |

| Bond Angle | O=C-O | ~123° |

| C-O-C | ~117° |

Note: The values in this table are hypothetical and represent typical ranges observed for similar functional groups.

Ab Initio and Semi-Empirical Methodologies

Beyond DFT, other computational methods can be employed. Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), are based on first principles without using experimental data for parametrization. While highly accurate, they are computationally more demanding than DFT.

Semi-empirical methods, like AM1 or PM3, use parameters derived from experimental data to simplify the calculations. nih.govresearchgate.net These methods are much faster and can be applied to larger molecular systems, though they are generally less accurate than DFT or ab initio methods. For this compound, a semi-empirical calculation could provide a quick initial assessment of its structure and electronic properties before undertaking more rigorous and computationally expensive studies.

Electronic Structure and Reactivity Descriptors

The electronic properties of a molecule are key to understanding its reactivity. Computational chemistry provides several descriptors that quantify these properties.

HOMO-LUMO Energy Gap Analysis for Chemical Stability and Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's chemical stability and reactivity. science.gov

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates a molecule that is more polarizable and reactive. For this compound, the π-system of the naphthalene (B1677914) ring is expected to significantly influence the energies of the frontier orbitals. DFT calculations can provide precise values for these energies. nih.gov

Hypothetical Frontier Orbital Energies for this compound

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.2 |

Note: These values are hypothetical and for illustrative purposes.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites. uni-muenchen.de The MEP surface is colored to represent different potential values, with red indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net Green areas represent neutral potential.

For this compound, an MEP map would likely show a region of high negative potential (red) around the carbonyl oxygen of the ester group, indicating its susceptibility to electrophilic attack and its role as a hydrogen bond acceptor. mdpi.com The naphthalene ring would exhibit a complex potential distribution due to its aromatic π-electron system, while the ethyl group would be relatively neutral.

Fukui Functions for Nucleophilic and Electrophilic Attack Prediction

Fukui functions are reactivity indices derived from DFT that provide a more quantitative prediction of the most likely sites for nucleophilic and electrophilic attack. researchgate.net The Fukui function, f(r), measures the change in electron density at a particular point when an electron is added to or removed from the molecule.

There are three main types of Fukui functions:

f+(r): for nucleophilic attack (addition of an electron)

f-(r): for electrophilic attack (removal of an electron)

f0(r): for radical attack

By calculating these functions for each atom in this compound, one can pinpoint the specific atoms most likely to participate in different types of reactions. For instance, the carbonyl carbon would be expected to have a high f+(r) value, indicating its susceptibility to nucleophilic attack, while the carbonyl oxygen would have a high f-(r) value, indicating its susceptibility to electrophilic attack.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. patsnap.com For a molecule like this compound, MD simulations would provide crucial insights into its structural flexibility, preferred shapes (conformations), and interactions with its environment. patsnap.com

The conformational landscape of this compound is determined by the rotation around its single bonds, particularly within the ethyl propanoate side chain. The flexibility of this chain allows the molecule to adopt various spatial arrangements. A key aspect of conformational analysis is to identify the most stable, low-energy conformers. In related flexible molecules, it has been shown that conformational changes can be essential for their biological activity or material properties. mdpi.com For this molecule, the orientation of the ethyl ester group relative to the bulky naphthalene ring system would be a primary focus of such a study. The simulations would likely reveal a set of preferred dihedral angles that minimize steric hindrance and optimize intramolecular interactions.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge delocalization and hyperconjugative interactions within a molecule. researchgate.net It provides a detailed picture of the electron density distribution in terms of localized bonds and lone pairs, and quantifies the stabilizing energy associated with electron delocalization from a filled (donor) NBO to an empty (acceptor) NBO.

For this compound, NBO analysis would reveal key intramolecular interactions:

Carbonyl Group Interactions: The lone pairs on the oxygen atoms of the ester group (n(O)) can act as donors, interacting with antibonding orbitals in the adjacent parts of the molecule, such as the σ(C-C) and σ(C-O) orbitals.

Naphthalene Ring: Within the naphthalene moiety itself, strong π → π* interactions are characteristic, defining its aromaticity and electronic structure.

The stabilization energy (E(2)) associated with these donor-acceptor interactions is calculated via second-order perturbation theory. researchgate.net Higher E(2) values indicate stronger interactions and greater electron delocalization, which are crucial for understanding the molecule's electronic properties and reactivity.

Table 1: Representative Donor-Acceptor Interactions from NBO Analysis (Note: This table is illustrative, based on typical findings for similar structures, as specific data for the title compound is not available.)

| Donor NBO | Acceptor NBO | Interaction Type | Typical E(2) (kcal/mol) | Significance |

|---|---|---|---|---|

| π(C-C)Naphthalene | π(C-C)Naphthalene | Intra-ring resonance | High | Aromatic stability |

| σ(C-H)Chain | π(C-C)Naphthalene | Hyperconjugation | Moderate | Stabilizes side chain conformation |

| n(O)Carbonyl | σ*(C-C)Chain | Lone pair delocalization | Low-Moderate | Influences local geometry |

Topological Studies (e.g., Hirshfeld Surface Analysis and Fingerprint Plots) for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov The surface is generated around a molecule, and the distance from the surface to the nearest atom nucleus inside (dᵢ) and outside (dₑ) is calculated. These values are mapped onto the surface, providing a visual summary of close contacts.

For this compound, the Hirshfeld surface would highlight the nature and prevalence of different non-covalent interactions responsible for its crystal packing. The key interactions would likely be:

H···H Contacts: Due to the abundance of hydrogen atoms, these are typically the most frequent interactions, appearing as a large, diffuse region in the fingerprint plot. nih.gov

C···H/H···C Contacts: These represent interactions between the hydrogen atoms and the π-system of the naphthalene ring (C-H···π interactions) or other carbon atoms. They are crucial for the cohesion of aromatic molecules.

O···H/H···O Contacts: These interactions involving the ester oxygen atoms and hydrogen atoms on neighboring molecules would appear as distinct "wings" in the fingerprint plot and indicate the presence of weak hydrogen bonds.

A 2D fingerprint plot is derived from the Hirshfeld surface, plotting dᵢ against dₑ. This plot provides a quantitative summary of the intermolecular contacts. Different types of interactions have characteristic shapes on the plot, and the percentage contribution of each interaction to the total surface area can be calculated. nih.gov

Table 2: Predicted Intermolecular Contacts from Hirshfeld Surface Analysis (Note: This table presents expected contributions based on analyses of similar aromatic esters, as specific data for the title compound is not available.)

| Interaction Type | Predicted Contribution (%) | Appearance on Fingerprint Plot |

|---|---|---|

| H···H | ~45-55% | Large, centrally located region |

| C···H / H···C | ~25-35% | Prominent "wings" on either side of the central region |

| O···H / H···O | ~10-15% | Sharp, distinct spikes at lower dᵢ/dₑ values |

| Other (C···C, C···O, etc.) | <5% | Minor, scattered points |

Non-Linear Optical (NLO) Properties Calculations

Non-linear optical (NLO) materials have applications in technologies like optical switching and signal processing. ipme.ru The NLO response of a molecule is governed by its polarizability (α) and hyperpolarizability (β, γ, etc.). Computational methods, particularly those based on Density Functional Theory (DFT), are used to calculate these properties. ipme.ru

Table 3: Calculated Non-Linear Optical Properties (Note: These values are theoretical estimates based on DFT calculations for related aromatic systems, as specific data for the title compound is not available.)

| Property | Symbol | Estimated Value (a.u.) |

|---|---|---|

| Dipole Moment | μ | ~2-4 Debye |

| Mean Polarizability | ⟨α⟩ | >150 |

| Total First Hyperpolarizability | β_tot | Calculated to be non-zero, but modest |

Chemical Reactivity, Reaction Mechanisms, and Degradation Pathways of Ethyl 3 Naphthalen 2 Yl Propanoate

Mechanistic Studies of Ester Hydrolysis and Transesterification

The ester group is a primary site of reactivity in ethyl 3-(naphthalen-2-yl)propanoate, susceptible to cleavage by water (hydrolysis) or reaction with other alcohols (transesterification). These reactions can be catalyzed by either acid or base. rsc.org

Ester Hydrolysis

Hydrolysis involves the cleavage of the ester bond to yield 3-(naphthalen-2-yl)propanoic acid and ethanol (B145695). rsc.orgacs.org The mechanism differs significantly depending on the pH of the medium.

Acid-Catalyzed Hydrolysis : This reaction is the reverse of Fischer esterification and is a reversible process. rsc.orgacs.org The ester is heated with water in the presence of a strong acid catalyst. rsc.org To drive the equilibrium towards the products, a large excess of water is typically used. acs.org The mechanism involves protonation of the carbonyl oxygen, which activates the carbonyl carbon for nucleophilic attack by water.

Base-Catalyzed Hydrolysis (Saponification) : In the presence of a base like sodium hydroxide (B78521), the hydrolysis is an irreversible reaction that goes to completion. rsc.org The process, known as saponification, involves the direct nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon. acs.orgunesp.br This reaction is generally faster than acid-catalyzed hydrolysis. The products are an alcohol and the salt of the carboxylic acid (e.g., sodium 3-(naphthalen-2-yl)propanoate). rsc.org To obtain the free carboxylic acid, the resulting carboxylate salt must be acidified in a subsequent step. acs.org

Transesterification

Transesterification is the process of converting one ester into another by exchanging the alkoxy group. acs.org This reaction can also be catalyzed by either acid or base. acs.org For example, reacting this compound with methanol (B129727) under acidic or basic conditions would produce mthis compound and ethanol. To ensure a high yield of the desired product, the alcohol reactant is typically used in large excess as the solvent. acs.orgrsc.org

Base-Catalyzed Transesterification : This proceeds via a nucleophilic addition-elimination mechanism, where an alkoxide ion (e.g., methoxide) attacks the ester's carbonyl carbon. acs.org

Acid-Catalyzed Transesterification : This mechanism involves protonation of the carbonyl, followed by nucleophilic attack by the new alcohol, and proceeds through a series of protonation and deprotonation steps. acs.org

| Reaction | Catalyst | Mechanism Type | Key Features | Products |

|---|---|---|---|---|

| Hydrolysis | Acid (e.g., HCl, H₂SO₄) | Acid-catalyzed nucleophilic acyl substitution | Reversible; requires excess water to complete. acs.org | 3-(Naphthalen-2-yl)propanoic acid and Ethanol |

| Hydrolysis (Saponification) | Base (e.g., NaOH, KOH) | Base-catalyzed nucleophilic acyl substitution | Irreversible; goes to completion. rsc.org | A carboxylate salt (e.g., Sodium 3-(naphthalen-2-yl)propanoate) and Ethanol |

| Transesterification | Acid or Base | Nucleophilic acyl substitution | Reversible; requires excess of the new alcohol. acs.orgrsc.org | A new ester (e.g., Mthis compound) and Ethanol |

Aromatic Substitution and Functionalization Reactions of the Naphthalene (B1677914) Moiety

The naphthalene ring system is an electron-rich aromatic core that can undergo electrophilic aromatic substitution reactions. The position of substitution is directed by the existing 3-propanoate substituent. As an alkyl group, the side chain is a weak activating group and an ortho, para-director. For the 2-substituted naphthalene ring, this means that electrophilic attack is favored at the 1- and 3-positions (ortho to the substituent) and the 6- and 7-positions (para-like). Steric hindrance from the side chain may influence the ratio of these products.

Modern synthetic methods allow for direct C-H functionalization, providing alternative routes to modify the naphthalene core. For instance, ruthenium(II)-catalyzed reactions have been used to achieve C8-alkylation of 1-naphthalenyldiphenylphosphane using ethyl acrylate (B77674). nih.gov A similar strategy could potentially be adapted to functionalize the C3 or C1 positions of the naphthalene ring in this compound.

Reactions Involving the Propanoate Side Chain (e.g., α- and β-functionalization)

The propanoate side chain possesses reactive sites, primarily the α-protons (protons on the carbon adjacent to the carbonyl group).

α-Functionalization : The α-protons are acidic (pKa ≈ 25) and can be removed by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to form an enolate. acs.org This enolate is a potent nucleophile that can react with various electrophiles (e.g., alkyl halides, aldehydes, ketones) at the α-carbon, allowing for the construction of more complex carbon skeletons. acs.org

β-Functionalization : While direct functionalization at the β-position is less common, it can be achieved through reactions like Michael additions if an α,β-unsaturated analogue were formed first. Alternatively, reactions involving the naphthalene ring can indirectly influence the β-position.

Stereochemical Control in Chemical Transformations

If a chiral center is introduced into the molecule, for example, by hydroxylation at the α or β position of the side chain, controlling the stereochemistry of subsequent reactions becomes a significant objective. Enzymatic reactions are particularly effective for achieving high stereochemical control.

Research on the enzymatic hydrolysis of the structurally similar ethyl 3-hydroxy-3-phenylpropanoate demonstrates the potential for kinetic resolution. acs.org In one study, various lipases were used to selectively hydrolyze one enantiomer of the racemic ester, leaving the other enantiomer unreacted and in high enantiomeric excess. acs.org For instance, using Pseudomonas cepacia lipase (B570770) (PCL), a 50% conversion was achieved, yielding the unreacted (R)-ester with 98% enantiomeric excess (e.e.) and the (S)-acid with 93% e.e. acs.org A similar enzymatic strategy could be applied to a hydroxylated derivative of this compound to resolve its enantiomers.

| Enzyme | Conversion (%) | Recovered Ester Enantiomeric Excess (e.e. %) | Produced Acid Enantiomeric Excess (e.e. %) |

|---|---|---|---|

| PCL (Pseudomonas cepacia lipase) | 50 | 98 ((R)-ester) | 93 ((S)-acid) |

| PLE (Pig liver esterase) | - | Poor selectivity | Poor selectivity |

| CRL (Candida rugosa lipase) | - | Poor selectivity | Poor selectivity |

Autoxidation and Degradation Mechanisms

Autoxidation

Autoxidation is a free-radical chain reaction involving oxygen that can lead to the degradation of organic compounds. For this compound, the most likely sites for initiation are the C-H bonds at the α- and β-positions of the propanoate chain, as these are benzylic-type positions activated by the adjacent naphthalene ring. The process would involve initiation to form a carbon-centered radical, propagation via reaction with O₂ to form a peroxyl radical, and subsequent hydrogen abstraction to form a hydroperoxide and another carbon radical. These hydroperoxides can then decompose to form various oxidation products, such as ketones and alcohols.

Biodegradation

In the environment, aromatic compounds can be degraded by microorganisms. nih.gov The degradation of naphthalene, for example, is well-studied and typically begins with the action of a naphthalene dioxygenase enzyme. nih.gov This enzyme incorporates both atoms of molecular oxygen into the aromatic ring to form a cis-dihydrodiol. nih.gov For this compound, a similar enzymatic attack on the naphthalene ring would be the likely first step in its aerobic biodegradation pathway, leading to ring hydroxylation and subsequent cleavage. rsc.orgresearchgate.net The ester and alkyl side chain would be metabolized in later steps.

Charge Transfer Interactions within the Molecular Framework

The naphthalene moiety of this compound is an electron-rich π-system that can act as an electron donor in the formation of charge-transfer (CT) complexes. nih.gov When interacting with a suitable electron acceptor molecule, a new, low-energy absorption band can appear in the electronic spectrum, which is characteristic of the CT complex. nih.gov For example, naphthalene is known to form a CT complex with molecular oxygen, which acts as the electron acceptor. nih.gov

Furthermore, the linkage of an electron-donating group (like the naphthalene ring) to an electron-accepting group can lead to the formation of an intramolecular charge-transfer (ICT) state upon photoexcitation. rsc.orgresearchgate.net While the ethyl propanoate group itself is not a strong acceptor, functionalization of the molecule with a potent electron-accepting group could enable ICT processes. In such systems, excitation can lead to a state with significant charge separation, a property that is highly sensitive to solvent polarity and crucial for applications in optoelectronics. rsc.orgrsc.org Studies on other naphthalene derivatives show that the formation of these CT states can dramatically influence the photophysical properties of the molecule, such as its fluorescence and excited-state lifetime. rsc.org

Synthesis and Characterization of Advanced Derivatives and Analogs of Ethyl 3 Naphthalen 2 Yl Propanoate

Modification of the Ester Group: Synthesis of Various Alkyl Esters and Amides

The ester functionality of ethyl 3-(naphthalen-2-yl)propanoate serves as a versatile handle for the synthesis of a variety of derivatives, including other alkyl esters and amides. These transformations are fundamental in medicinal chemistry and materials science for modulating properties such as solubility, stability, and biological activity.

Transesterification is a common method to diversify the alkyl portion of the ester. This reaction involves the treatment of the parent ethyl ester with a different alcohol in the presence of a catalyst. mdpi.compsu.edu The reaction is an equilibrium process, and an excess of the new alcohol is often used to drive the reaction to completion. mdpi.com Both acidic and basic catalysts can be employed, with sodium hydroxide (B78521) being a common choice. mdpi.compsu.edu The efficiency of the transesterification can be influenced by reaction conditions such as temperature and the molar ratio of alcohol to ester. mdpi.com For instance, a two-step transesterification process has been shown to improve the yield of the desired ester. mdpi.com

Amide synthesis from this compound can be achieved by reacting the ester with an amine. This process, known as amidation, typically requires more forcing conditions than transesterification. In some cases, direct reaction of the ester with an amine in the presence of a suitable catalyst can yield the corresponding amide. google.com Alternatively, the ester can first be hydrolyzed to the carboxylic acid, which is then coupled with an amine using standard peptide coupling reagents. A one-pot procedure for the conversion of carboxylic acids to N-Boc protected amines has been developed, offering an efficient route to amine derivatives. organic-chemistry.org Furthermore, processes for synthesizing hydroxyalkyl amides from esters have been established, expanding the range of accessible amide derivatives. google.com

Table 1: Examples of Ester and Amide Derivatives

| Derivative Type | R Group | Synthetic Method |

|---|---|---|

| Methyl Ester | -CH₃ | Transesterification |

| Propyl Ester | -CH₂CH₂CH₃ | Transesterification |

| N-Methyl Amide | -NHCH₃ | Amidation |

| N-Cyclopropyl Amide | -NH-c-C₃H₅ | Amidation |

Functionalization of the Naphthalene (B1677914) Ring System

The naphthalene ring of this compound provides a scaffold for the introduction of various substituents, leading to a wide array of functionalized derivatives. These modifications can significantly alter the electronic and steric properties of the molecule.

Introduction of Alkyl, Alkoxy, and Substituted Groups

The naphthalene core can be embellished with a variety of functional groups, including alkyl and alkoxy moieties. The introduction of these groups can influence the molecule's properties and interactions. For example, a Ru(II)-catalyzed C8-alkylation of naphthylphosphines with ethyl acrylate (B77674) has been reported, yielding derivatives like ethyl 3-(8-(diphenylphosphaneyl)naphthalen-1-yl)propanoate. rsc.org This methodology allows for the selective introduction of a propanoate chain onto the naphthalene ring system.

Furthermore, the development of novel methods for the construction of functionalized naphthalene compounds is an active area of research. google.com These methods aim to provide access to naphthalene derivatives with unique functionalization patterns that can be used as building blocks in various applications. google.com Gold-catalyzed reactions, for instance, have been shown to facilitate the functionalization of naphthalene through carbene transfer reactions. nih.gov

Preparation of Functionalized Naphthalene-Propanoate Hybrids

The strategic combination of the naphthalene-propanoate scaffold with other bioactive moieties has led to the synthesis of novel hybrid molecules. nih.gov These hybrids are designed to integrate the properties of both components, potentially leading to enhanced or novel activities. For instance, naphthalene has been hybridized with various heterocyclic systems like nicotinonitrile, pyrazole, and pyran. nih.govrsc.org The synthesis of these hybrids often involves multi-step reaction sequences, starting from functionalized naphthalene precursors.

Table 2: Examples of Naphthalene Ring Functionalization

| Substituent | Position on Naphthalene Ring | Synthetic Approach |

|---|---|---|

| Methyl | 5 or 7 | Ru(II)-catalyzed alkylation |

| Diphenylphosphaneyl | 8 | Ru(II)-catalyzed alkylation |

| Nicotinonitrile | Varies | Multi-step synthesis from functionalized naphthalenes |

| Pyrazole | Varies | Multi-step synthesis from functionalized naphthalenes |

Elaboration of the Propanoate Chain

The propanoate chain of this compound offers another site for structural diversification, allowing for the introduction of substituents at the α- and β-positions and the incorporation of heterocyclic systems.

α- and β-Substituted Propanoate Derivatives (e.g., amino acid derivatives)

The introduction of substituents at the α- and β-positions of the propanoate chain can significantly impact the molecule's conformation and biological activity. For example, α-amino acid derivatives can be synthesized, potentially leading to compounds with interesting pharmacological profiles. The synthesis of such derivatives can be achieved through various synthetic routes, including the use of chiral auxiliaries to control stereochemistry.

Introduction of Heterocyclic Moieties (e.g., pyrrolo[2,3-b]pyridine, oxazoline)

The incorporation of heterocyclic rings into the structure of this compound can lead to novel compounds with diverse properties.

Pyrrolo[2,3-b]pyridine derivatives have been synthesized and evaluated for their potential as kinase inhibitors. nih.govnih.govgoogle.com The synthesis of these complex heterocyclic systems often involves multi-step procedures. google.com

Oxazoline (B21484) derivatives represent another important class of heterocyclic compounds that can be derived from the propanoate scaffold. Efficient synthetic methods for the preparation of oxazolines have been developed, for example, through the reaction of alkyl 2-diazo-3-oxoalkanoates with aziridines. beilstein-archives.orgnih.govd-nb.info This method allows for the synthesis of a variety of alkyl 2-(oxazolin-2-yl)alkanoates in good yields. beilstein-archives.orgnih.govd-nb.info

Table 3: Examples of Propanoate Chain Elaboration

| Modification | Introduced Moiety | Synthetic Strategy |

|---|---|---|

| α-Substitution | Amino acid | Chiral synthesis |

| β-Substitution | Phenyl | Friedel-Crafts type reactions |

| Heterocyclic Moiety | Pyrrolo[2,3-b]pyridine | Multi-step heterocyclic synthesis |

| Heterocyclic Moiety | Oxazoline | Ring expansion of aziridines |

Synthesis of Chiral Derivatives and Enantiomers

The biological activity of many therapeutic agents is highly dependent on their stereochemistry. Consequently, the development of synthetic routes to enantiomerically pure derivatives of this compound is of paramount importance. Several key strategies have been employed to achieve this, including asymmetric hydrogenation, enzymatic resolution, and the use of chiral auxiliaries.

Asymmetric Hydrogenation: A prominent method for obtaining chiral propanoates is the asymmetric hydrogenation of their α,β-unsaturated precursors. For the synthesis of chiral this compound, the precursor would be ethyl 3-(naphthalen-2-yl)acrylate. This reaction is typically catalyzed by transition metal complexes containing chiral ligands. For instance, ruthenium catalysts bearing chiral phosphine (B1218219) ligands like PhTrap have been successfully used for the enantioselective hydrogenation of naphthalenes. Similarly, rhodium complexes with chiral supramolecular ligands such as PhthalaPhos have demonstrated high enantioselectivity in the hydrogenation of various prochiral substrates. nih.gov The success of these systems relies on the formation of a chiral environment around the metal center, which directs the hydrogen addition to one face of the double bond over the other.

Enzymatic Kinetic Resolution: Another powerful technique for accessing enantiomerically pure compounds is enzymatic kinetic resolution. This method utilizes the stereoselectivity of enzymes, particularly lipases, to differentiate between the two enantiomers of a racemic mixture. jocpr.com In the context of this compound, a racemic mixture of the ester could be subjected to hydrolysis by a lipase (B570770). The enzyme would selectively hydrolyze one enantiomer to the corresponding carboxylic acid, leaving the other enantiomer as the unreacted ester. For example, lipases from Pseudomonas fluorescens and Thermomyces lanuginosus have been effectively used to resolve racemic aryloxy-propan-2-yl acetates, which are structurally analogous to the target compound. mdpi.com This method is advantageous due to its high enantioselectivity and mild reaction conditions.

Chiral Auxiliaries: Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.org In the synthesis of chiral this compound, a chiral auxiliary, such as an oxazolidinone, could be acylated with a naphthalen-2-ylacetyl group. Subsequent diastereoselective alkylation of the enolate with an ethyl haloacetate equivalent would introduce the propanoate side chain with a specific stereochemistry. The final step would involve the cleavage of the auxiliary to yield the desired enantiomerically enriched product. This approach offers a high degree of stereocontrol and predictability.

The table below summarizes some of the key approaches to the synthesis of chiral derivatives of this compound.

| Method | Description | Key Features | Potential Catalyst/Reagent |

| Asymmetric Hydrogenation | Enantioselective reduction of the corresponding α,β-unsaturated ester. | Direct route to the chiral product. | Ru-PhTrap, Rh-PhthalaPhos |

| Enzymatic Kinetic Resolution | Lipase-catalyzed stereoselective hydrolysis of a racemic ester. | High enantioselectivity under mild conditions. | Pseudomonas fluorescens lipase, Thermomyces lanuginosus lipase |

| Chiral Auxiliaries | Temporary incorporation of a chiral group to direct a diastereoselective reaction. | High degree of stereocontrol. | Oxazolidinones, Camphorsultams |

Structural-Activity Relationship Studies (Focused on physicochemical and mechanistic insights)

The biological activity of derivatives of this compound is intricately linked to their structural and physicochemical properties. Structure-activity relationship (SAR) studies aim to elucidate these connections, providing a rational basis for the design of more potent and selective therapeutic agents.

The Role of the Ester Group: The ethyl ester functionality in this compound plays a crucial role in its physicochemical properties and, consequently, its biological profile. Many related compounds, such as the well-known anti-inflammatory drug naproxen (B1676952), possess a free carboxylic acid group. While essential for its pharmacological activity, this acidic moiety is also associated with gastrointestinal side effects. nih.gov Esterification of the carboxylic acid to form a propanoate ester is a common prodrug strategy to mask the acidic group, potentially reducing gastric irritation. researchgate.netnih.gov The ester is designed to be hydrolyzed in vivo by esterases to release the active carboxylic acid.

Influence of the Naphthalene Scaffold and Substituents: The naphthalene ring system is a key pharmacophore that contributes significantly to the lipophilicity of the molecule. nih.gov The position of the propanoate side chain on the naphthalene ring is critical, with the 2-substituted isomer often exhibiting a different biological profile than the 1-substituted isomer. Furthermore, the introduction of various substituents on the naphthalene ring can modulate the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets. For example, the addition of thiourea (B124793) moieties to the naproxen scaffold has been shown to alter its anti-inflammatory activity. nih.gov

Importance of Hydrophobicity: Hydrophobicity is a critical physicochemical parameter that governs the absorption, distribution, metabolism, and excretion (ADME) of a drug, as well as its interaction with target proteins. nih.govresearchgate.net The lipophilic nature of the naphthalene core is a dominant feature of this compound and its derivatives. SAR studies often reveal an optimal range of hydrophobicity for a specific biological activity. nih.gov The competitive adsorption of naphthalene derivatives is also influenced by the hydrophobicity of the surrounding environment. researchgate.net

Mechanistic Insights from Analogs: The mechanism of action of propanoic acid derivatives often involves their conversion to the corresponding propionyl-coenzyme A (propionyl-CoA) thioester. drugbank.com This metabolite can then interfere with various metabolic pathways within target cells, such as those in pathogenic microbes. drugbank.com In the case of profen drugs like naproxen, the primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. nih.gov By studying the effects of structural modifications on enzyme inhibition and other cellular processes, researchers can gain valuable mechanistic insights.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is a computational tool used to correlate the chemical structure of a series of compounds with their biological activity. nih.govnih.gov By developing mathematical models based on various physicochemical descriptors (e.g., electronic, steric, and hydrophobic parameters), QSAR can predict the activity of novel analogs and provide a deeper understanding of the SAR. researchgate.net For naphthalene derivatives, QSAR studies can help to identify the key structural features that are essential for a desired biological effect.

The following table summarizes key physicochemical properties and their influence on the biological activity of this compound analogs.

| Physicochemical Property | Influence on Biological Activity | Mechanistic Insight |

| Ester Group | Masks the free carboxylic acid, potentially reducing GI toxicity. Acts as a prodrug moiety. | The ester is hydrolyzed in vivo to the active carboxylic acid. |

| Naphthalene Scaffold | Contributes to lipophilicity, essential for membrane permeability and target binding. | The aromatic system can engage in π-π stacking and hydrophobic interactions with the target protein. |

| Substituent Effects | Modulate electronic and steric properties, influencing binding affinity and selectivity. | Substituents can alter the electrostatic potential and shape of the molecule, optimizing the fit in the binding pocket. |

| Hydrophobicity | Affects ADME properties and the strength of hydrophobic interactions with the target. | An optimal level of hydrophobicity is often required for effective biological activity. |

Advanced Research Applications and Utility in Chemical Science

Role as a Synthetic Building Block in Complex Chemical Architectures and Methodological Development

Ethyl 3-(naphthalen-2-yl)propanoate serves as a versatile intermediate in organic synthesis, providing a key structural motif for the construction of more complex molecules. The naphthalene (B1677914) moiety offers a rigid and extended aromatic system, while the ethyl propanoate group provides a reactive handle for further chemical transformations.

Researchers have utilized this compound and its derivatives in the synthesis of a variety of complex structures. For instance, related naphthalene derivatives are employed in the synthesis of pharmacologically active compounds. The propanoate side chain can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with other molecules or converted into different functional groups.

One of the key applications of this compound as a building block is in the synthesis of substituted cyclohexene (B86901) carboxylates. These reactions often involve the use of ethyl acetoacetate (B1235776) and a base to construct a new carbocyclic ring fused to the naphthalene system. The resulting complex structures are of interest for their potential biological activities. nih.gov For example, chalcones and their heterocyclic analogs, which can be synthesized from naphthalene-containing precursors, are known to exhibit a wide range of biological activities and are valuable intermediates in medicinal chemistry. nih.gov

The general reactivity of ethyl propanoate esters as intermediates in drug synthesis is well-established. patsnap.com They can be used as building blocks for a wide range of pharmaceutical compounds, and their utility can be expanded through the development of new catalytic systems. patsnap.com This suggests that this compound holds significant potential for the synthesis of novel drug candidates, leveraging the unique properties of the naphthalene core.

Applications in Advanced Materials Science

The incorporation of the naphthalene unit into larger molecular structures is a key strategy in the development of advanced materials, particularly in the field of liquid crystals. The rigid and planar nature of the naphthalene core contributes to the formation of mesophases, which are states of matter intermediate between conventional liquids and solid crystals.

Naphthalene derivatives have been extensively investigated for their liquid crystalline properties. lookchem.com The introduction of a naphthalene core into a molecule can significantly influence its mesomorphic behavior, often leading to the formation of stable nematic and smectic phases. lookchem.comresearchgate.net The length and nature of the flexible chains attached to the naphthalene core, such as the propanoate group in this compound, play a crucial role in determining the transition temperatures and the type of liquid crystal phase observed. lookchem.com

For instance, studies on symmetric naphthalene derivative molecules have shown that even simple changes in the length of the terminal aliphatic chains can have a significant impact on their mesomorphic properties. lookchem.com Research has also demonstrated that increasing the length of the mesogenic unit by replacing a benzene (B151609) ring with a naphthalene ring can lead to an increase in both the clearing point and the domain of the mesophase. rsc.org

Furthermore, naphthalene-based liquid crystal dimers are of interest for their potential to form the twist-bend nematic (NTB) phase, a complex and intriguing liquid crystalline state. mdpi.com The molecular curvature of these dimers, which can be influenced by the linkage between the naphthalene units, is a critical factor in the formation and stability of the NTB phase. mdpi.com While direct studies on this compound in this context are not widely reported, its structural similarity to the building blocks of these advanced materials suggests its potential as a precursor or a component in the design of new liquid crystalline materials with tailored properties.

Utilization in Chemical Biology Research as a Molecular Probe or Tool

In the field of chemical biology, molecules that can be used to investigate biological systems at the molecular level are of immense value. The naphthalene scaffold is a key component in the design of fluorescent molecular probes due to its favorable photophysical properties.

Naphthalene-based fluorescent probes are employed for a variety of applications, including the detection of biologically important species and the imaging of cellular processes. nih.gov For example, naphthalene dialdehyde (B1249045) compounds have been developed as fluorescent chemosensors for the detection of glutathione (B108866) (GSH), a critical antioxidant in living cells. nih.gov These probes have shown clinical significance in the diagnosis and prediction of mortality in patients with sepsis. nih.gov

The development of two-photon absorbing probes based on a functionalized dipolar naphthalene platform is another area of active research. rsc.org These probes enable three-dimensional fluorescence imaging of biological samples with reduced photodamage and photobleaching, offering significant advantages for live-cell imaging.

While this compound itself is not a fluorescent probe, its naphthalene core makes it a suitable starting material for the synthesis of such probes. The propanoate group can be chemically modified to introduce fluorophores or other functional groups necessary for specific biological targeting or sensing applications. For instance, the synthesis of naphthalene-based push-pull molecules, which are used as fluorescent dyes and can label protein aggregates, often involves the modification of naphthalene precursors. mdpi.com

Furthermore, the development of chemical probes for modulating biomolecular condensates, which are implicated in various cellular processes and diseases, is a growing area of research. acs.org Strategies for the rational design of small-molecule modulators often involve targeting folded domains of proteins to perturb their interactions and affect their phase separation behavior. acs.org The naphthalene moiety, with its defined structure, could serve as a core for the development of such molecular tools.

The ability to chemically modify proteins in living systems is a key goal in chemical biology. biorxiv.org Ligand-directed chemistry, combined with bioorthogonal reactions, allows for the modification of specific receptor proteins in the brain, enabling the construction of receptor-based fluorescent sensors. biorxiv.org Naphthalene-containing molecules could potentially be designed as ligands for such applications, further highlighting the utility of this chemical scaffold in advancing our understanding of complex biological systems.

Environmental Fate and Transformation Studies of Ethyl 3 Naphthalen 2 Yl Propanoate

Biodegradation Pathways and Mechanisms

The biodegradation of Ethyl 3-(naphthalen-2-yl)propanoate is anticipated to be initiated by one of two primary microbial attack mechanisms: hydrolysis of the ester linkage or oxidation of the naphthalene (B1677914) ring.

Microbial transformation of various carboxylic acid esters has been shown to begin with the hydrolysis of the ester bond, yielding the corresponding carboxylic acid and alcohol. nih.gov In the case of this compound, this would result in the formation of 3-(naphthalen-2-yl)propanoic acid and ethanol (B145695). This reaction is typically catalyzed by non-specific esterase enzymes produced by a wide range of environmental microorganisms. Studies on ethyl esters of chlorinated carboxylic acids have demonstrated that the rate of microbial hydrolysis can be influenced by the length of the alkyl substituent. nih.gov

Alternatively, and potentially concurrently, the naphthalene ring system is susceptible to microbial oxidation. The aerobic degradation of naphthalene is a well-documented process initiated by a multi-component enzyme system called naphthalene dioxygenase (NDO). nih.gov This enzyme catalyzes the addition of both atoms of molecular oxygen to one of the aromatic rings, forming a cis-dihydrodiol. nih.gov This initial step is common to the degradation of many naphthalene derivatives by various bacterial strains, including those from the genera Pseudomonas, Rhodococcus, and Bacillus. nih.govnih.gov Following the formation of the cis-dihydrodiol, a dehydrogenase converts it to 1,2-dihydroxynaphthalene. nih.gov The dihydroxylated ring then undergoes cleavage by a dioxygenase, leading to the formation of intermediates that can enter central metabolic pathways. nih.gov For substituted naphthalenes, the position of the substituent can influence the initial site of dioxygenase attack.

The presence of the propanoate side chain on the naphthalene ring may influence the rate and regioselectivity of the initial dioxygenase attack. Following the initial breakdown, whether by hydrolysis or ring oxidation, the resulting intermediates are expected to be further degraded by common microbial metabolic pathways. For instance, 3-(naphthalen-2-yl)propanoic acid, if formed, would likely undergo further degradation via pathways similar to other naphthalene-derived carboxylic acids.

Table 1: Postulated Initial Biodegradation Reactions for this compound

| Reaction Type | Initial Reactant | Key Enzyme Type | Primary Products |

| Ester Hydrolysis | This compound | Esterase | 3-(naphthalen-2-yl)propanoic acid, Ethanol |

| Ring Dihydroxylation | This compound | Naphthalene Dioxygenase | Ethyl 3-(dihydroxynaphthalen-2-yl)propanoate |

Abiotic Transformation Processes (e.g., Photolysis, Hydrolysis, Oxidation)

Abiotic processes, independent of microbial activity, are also expected to contribute to the transformation of this compound in the environment.

Photolysis: Naphthalene and its derivatives are known to undergo photolysis, particularly in the atmosphere and in sunlit surface waters. The primary atmospheric degradation pathway for naphthalene is its reaction with hydroxyl radicals (OH•). acs.org This reaction is rapid and leads to the formation of various oxidation products, including naphthols and, upon further reaction, ring-opened products like phthaldialdehyde. copernicus.org Given its naphthalene core, this compound is likely susceptible to similar atmospheric photo-oxidation reactions. The estimated atmospheric lifetime of naphthalene due to reaction with OH radicals is on the order of hours to a day, suggesting that this compound would not persist for long periods in the gas phase. acs.org

Hydrolysis: The ethyl ester linkage in this compound can undergo abiotic hydrolysis, particularly under acidic or alkaline conditions. This chemical process would yield the same products as microbial hydrolysis: 3-(naphthalen-2-yl)propanoic acid and ethanol. The rate of hydrolysis is dependent on pH and temperature. While generally a slower process than biodegradation for many esters under neutral environmental conditions, it can be a significant transformation pathway in specific environmental compartments.

Oxidation: Besides photo-oxidation in the atmosphere, chemical oxidation in soil and water can occur. Reactions with other oxidants, such as ozone and nitrate (B79036) radicals, particularly in the atmosphere at night, can also contribute to the degradation of the naphthalene ring. copernicus.org In soil and water, reactions with manganese oxides or other naturally occurring oxidizing agents could play a role in its transformation, although these processes are generally slower than biological and photochemical reactions.

Environmental Persistence and Degradation Kinetics

The environmental persistence of this compound will be a function of the combined rates of its biodegradation and abiotic transformation. Based on the known behavior of naphthalene and similar esters, this compound is not expected to be highly persistent in the environment.

Naphthalene itself is considered to be rapidly degraded in most environmental compartments, with reported half-lives in soil and water ranging from a few days to a few weeks. industrialchemicals.gov.auacs.org The addition of an ester group, which provides a readily hydrolysable site, may even enhance the initial rate of degradation compared to unsubstituted naphthalene. Studies on the biodegradation of various esters of carboxylic acids have shown that they are often readily biodegradable. nih.govnih.gov

Table 2: Estimated Environmental Persistence of Related Compounds

| Compound | Environmental Compartment | Estimated Half-life | Reference |

| Naphthalene | Soil | 1 - 78 days | tpsgc-pwgsc.gc.ca |

| Naphthalene | Water | 1.3 - 40 days | tpsgc-pwgsc.gc.ca |

| Naphthalene | Atmosphere | < 1 day (via OH radical reaction) | acs.org |

Note: These values are for naphthalene and serve as an estimate for the potential persistence of this compound.

Distribution and Partitioning in Environmental Compartments (e.g., water, soil, air)

The distribution of this compound in the environment will be governed by its physicochemical properties, such as its water solubility, vapor pressure, and octanol-water partition coefficient (Kow).

Water: The water solubility of this compound is expected to be low, a characteristic feature of naphthalene and its derivatives. tpsgc-pwgsc.gc.ca However, the ethyl ester group may impart slightly higher solubility than naphthalene itself. Once dissolved in water, it will be subject to biodegradation and hydrolysis.

Soil: Due to its expected low water solubility and lipophilic nature (inferred from the naphthalene structure), this compound is likely to adsorb to soil and sediment particles, particularly those with high organic carbon content. tpsgc-pwgsc.gc.ca The strength of this adsorption is described by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). For naphthalene, Koc values are in the range of several hundred to over a thousand, indicating moderate to strong adsorption. This process will reduce its mobility in soil and its concentration in the aqueous phase, which can, in turn, affect its bioavailability for microbial degradation.

Air: Naphthalene is classified as a semi-volatile organic compound (SVOC), meaning it can exist in both the gas phase and adsorbed to particulate matter in the atmosphere. nih.gov this compound, being a larger molecule, is likely to be less volatile than naphthalene. However, it may still partition into the atmosphere from surface soils and water, especially at higher temperatures. In the atmosphere, it will be subject to long-range transport and rapid photo-oxidation. acs.orgcopernicus.orgcopernicus.org The partitioning between the gas and particle phases is an important factor in its atmospheric fate. researchgate.net

Table 3: Predicted Partitioning Behavior of this compound

| Environmental Compartment | Predicted Behavior | Key Influencing Factors |

| Water | Low solubility, subject to hydrolysis and biodegradation. | pH, temperature, microbial activity. |

| Soil/Sediment | Moderate to strong adsorption to organic matter. | Soil organic carbon content, particle size. |

| Air | Semi-volatile, partitioning between gas and particle phases. | Vapor pressure, temperature, atmospheric particulate concentration. |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 3-(naphthalen-2-yl)propanoate, and how can reaction progress be monitored?

- Methodology :

- Synthesis : A common approach involves coupling naphthalen-2-yl derivatives with propanoate precursors. For example, nucleophilic substitution or esterification under basic conditions (e.g., K₂CO₃ in DMF) with propargyl bromide or chloroacetyl chloride as electrophiles .

- Monitoring : Thin-layer chromatography (TLC) is routinely used to track reaction progress, with hexane/ethyl acetate as eluents. For intermediates, quenching aliquots at timed intervals and comparing Rf values against standards ensures completion .

- Purification : Crude products are extracted using solvents like dichloromethane or ethyl acetate, followed by solvent evaporation. Column chromatography may be omitted for initial characterization .

Q. What analytical techniques confirm the structure and purity of this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify proton and carbon environments, respectively. For example, aromatic protons from the naphthalene ring appear at δ 7.2–8.5 ppm, while ester carbonyl carbons resonate near δ 170 ppm .

- Gas Chromatography-Mass Spectrometry (GC-MS) : Validates molecular weight and fragmentation patterns. Ethyl esters typically show [M+H]⁺ ions corresponding to C₁₄H₁₆O₂ .

- Infrared Spectroscopy (IR) : Confirms ester C=O stretches (~1740 cm⁻¹) and aromatic C-H bends (~750 cm⁻¹) .

Advanced Research Questions

Q. How can researchers functionalize the naphthalene ring of this compound for targeted applications?

- Methodology :

- Electrophilic Substitution : Nitration (HNO₃/H₂SO₄) or sulfonation introduces electron-withdrawing groups at the α-position of the naphthalene ring. Reaction conditions (temperature, stoichiometry) influence regioselectivity .

- Reductive Chemistry : Catalytic hydrogenation (Pd/C, H₂) reduces the naphthalene ring to tetralin derivatives, altering electronic properties. Metal catalysts (e.g., Ni, Pt) stabilize intermediates during deconstruction .

- Oxidative Functionalization : KMnO₄ oxidizes alkyl side chains to carboxylic acids, enabling conjugation with biomolecules for pharmacological studies .

Q. How can contradictory data on product distribution (e.g., lignin-derived monomers) be resolved when using heterogeneous catalysts?

- Methodology :

- Multi-Analyte Correlation : Cross-reference GC-FID/MS data (quantifying monomers like dihydro FA ethyl ester) with HSQC NMR to validate lignin depolymerization pathways. Discrepancies arise from catalyst-dependent stabilization mechanisms (e.g., reductive vs. oxidative) .

- Van Krevelen Analysis : Plot H/C vs. O/C ratios to distinguish solvolytic vs. catalytic decomposition. Deviations indicate competing reaction pathways requiring kinetic studies .

- Control Experiments : Compare pretreated samples with/without catalysts to isolate catalytic effects on product profiles .

Q. What strategies optimize yields in multi-step syntheses involving this compound intermediates?

- Methodology :

- Stepwise Protection/Deprotection : For example, tert-butyldimethylsilyl (TBS) groups protect hydroxyl intermediates during imidazole synthesis, improving regioselectivity in subsequent steps .

- Reagent Stoichiometry : Use excess NaN₃ (1.5–2.0 equiv) in azide substitutions to minimize side reactions. Monitor via TLC with iodine staining .

- Temperature Gradients : Reflux in xylenes (140°C) for azide formation vs. room-temperature esterifications reduces byproducts like hydrolyzed acids .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products